3,5-Dibromo-2-nitropyridine

Catalog No.
S712478
CAS No.
610261-34-2
M.F
C5H2Br2N2O2
M. Wt
281.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-2-nitropyridine

CAS Number

610261-34-2

Product Name

3,5-Dibromo-2-nitropyridine

IUPAC Name

3,5-dibromo-2-nitropyridine

Molecular Formula

C5H2Br2N2O2

Molecular Weight

281.89 g/mol

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H

InChI Key

KVHYCCSVMBUDPH-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])Br

Canonical SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])Br

The exact mass of the compound 3,5-Dibromo-2-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dibromo-2-nitropyridine (CAS: 610261-34-2) is a highly activated, orthogonally functionalizable heterocyclic building block utilized extensively in pharmaceutical and agrochemical manufacturing. Structurally, it combines two cross-coupling handles (bromines at the 3 and 5 positions) with an exceptionally reactive nucleophilic aromatic substitution (SNAr) leaving group (a nitro group at the 2 position). For procurement teams and process chemists, this specific substitution pattern provides a streamlined, high-yield pathway to complex 2,3,5-trisubstituted pyridines, offering superior processability and step-economy compared to un-nitrated or chlorinated baselines [1].

Procurement teams often consider substituting 3,5-dibromo-2-nitropyridine with cheaper, more common analogs like 3,5-dibromopyridine or 2-chloro-3,5-dibromopyridine. However, these substitutions routinely fail in advanced library synthesis and scale-up. 3,5-Dibromopyridine completely lacks a functional handle at the 2-position, requiring costly, low-yield N-oxidation and rearrangement steps to achieve C2 substitution. Meanwhile, 2-chloro-3,5-dibromopyridine possesses a C2 leaving group, but the chloride is significantly less activated than a nitro group. Attempting nucleophilic aromatic substitution (SNAr) on the 2-chloro analog requires harsher bases, higher temperatures, and longer reaction times, which frequently leads to competitive degradation, off-target reactions at the brominated positions, and reduced batch-to-batch reproducibility [1].

Superior SNAr Kinetics and Processability via Nitro-Leaving Group

In nucleophilic aromatic substitution (SNAr) workflows, the leaving group ability at the 2-position dictates the required reaction harshness. Class-level kinetic data demonstrates that the 2-nitro group is an exceptionally labile leaving group compared to standard halogens. When subjected to rapid SNAr conditions (e.g., microwave heating at 180°C for 5 minutes), 2-nitropyridine scaffolds consistently achieve >75% substitution yields. In direct contrast, the 2-chloropyridine baselines yield less than 25% under identical conditions, requiring significantly longer processing times and harsher reagents to reach completion [1].

Evidence DimensionSNAr Substitution Yield (5 min at 180°C)
Target Compound Data>75% yield (2-nitro scaffold)
Comparator Or Baseline<25% yield (2-chloro scaffold)
Quantified Difference>3x higher yield in rapid processing windows
ConditionsMicrowave-assisted SNAr with weak nucleophiles

Allows manufacturers to perform late-stage functionalizations under mild conditions, reducing energy costs and preventing the degradation of sensitive molecular architectures.

Orthogonal Reactivity for Streamlined Precursor Workflows

For the synthesis of complex 2,3,5-trisubstituted pyridines, the choice of starting material dictates the length of the synthetic route. 3,5-Dibromo-2-nitropyridine offers true orthogonal reactivity: the highly activated 2-nitro group can undergo selective SNAr with alkoxides or amines, leaving the 3- and 5-bromo groups intact for subsequent palladium-catalyzed cross-coupling. Using the un-nitrated baseline, 3,5-dibromopyridine, requires a minimum of two additional synthetic steps (N-oxidation and subsequent rearrangement) to functionalize the 2-position, which typically reduces the overall intermediate yield by >40% [1].

Evidence DimensionSynthetic steps to 2-substituted-3,5-dibromopyridines
Target Compound Data1 step (Direct SNAr)
Comparator Or Baseline3 steps (N-oxidation, rearrangement, substitution) for 3,5-dibromopyridine
Quantified DifferenceEliminates 2 synthetic steps and associated yield losses
ConditionsStandard library synthesis workflows

Reduces raw material consumption, labor time, and step-count in the procurement and manufacturing of complex heterocyclic APIs.

High Regioselectivity in Alkoxylation and Amination

When synthesizing 2-alkoxy or 2-amino pyridine derivatives, avoiding competitive substitution at the 3- and 5-positions is critical for maintaining high purity profiles. 3,5-Dibromo-2-nitropyridine exhibits near-perfect regioselectivity during denitration reactions. For example, treatment with sodium ethoxide yields 3,5-dibromo-2-ethoxypyridine cleanly, as the nitro group is displaced exponentially faster than the halogens. If a buyer were to use 2,3,5-tribromopyridine as a substitute, the electronic similarity of the halogens leads to mixed substitution products, requiring resource-intensive chromatographic purification to isolate the desired regioisomer [1].

Evidence DimensionRegioselectivity of Nucleophilic Attack
Target Compound DataExclusive C2 substitution (displacement of -NO2)
Comparator Or BaselineMixed C2/C3/C5 substitution (displacement of -Br) in tribromopyridine
Quantified DifferenceEliminates the formation of C3/C5 substituted byproducts
ConditionsReaction with alkoxide/amine nucleophiles at ambient to moderate temperatures

Ensures high-purity batch production without the need for costly and time-consuming chromatographic separations of regioisomers.

Scaffold for Kinase Inhibitor Libraries

Due to its orthogonal reactivity, 3,5-dibromo-2-nitropyridine is an ideal starting material for synthesizing 3,5-bis(aryl)-2-aminopyridine derivatives, a common motif in cyclin-dependent kinase (CDK) inhibitors. The 2-nitro group allows for early-stage, mild amination via SNAr, followed by sequential or one-pot Suzuki couplings at the 3- and 5-bromo positions, streamlining the discovery workflow [1].

Development of [18F]-Radiopharmaceutical Tracers

The exceptional lability of the 2-nitro group makes this compound highly valuable in the synthesis of PET imaging agents. It enables rapid, late-stage [18F]fluorodenitration, providing significantly higher radiochemical yields and shorter reaction times compared to standard chloropyridine precursors, which is critical given the short half-life of fluorine-18 [2].

Precursor for Agrochemical Active Ingredients

In the development of advanced crop protection agents, complex pyridine cores are frequently required. The superior leaving group kinetics of the 2-nitro moiety allow process chemists to install bulky or less reactive nucleophiles at the 2-position under mild conditions, avoiding the thermal degradation and poor yields associated with 2-chloro-3,5-dibromopyridine baselines [1].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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